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Introduction
Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for treating

and preventing ulcers in the stomach and intestines. However, the discovery of the probable

human carcinogen, N-nitrosodimethylamine (NDMA), as an impurity in some ranitidine products

has led to widespread recalls and a demand for reliable analytical methods to ensure patient

safety.[1][2] This document provides a detailed application note and protocol for the analysis of

ranitidine and the quantification of NDMA using High-Performance Liquid Chromatography with

Ultraviolet (HPLC-UV) detection. While more sensitive methods like LC-MS/MS are often

employed for trace-level analysis of NDMA, HPLC-UV can serve as a valuable tool for

screening and quality control purposes.[3]

Experimental Protocols
Sample Preparation
1.1. Ranitidine Drug Substance:

Accurately weigh 120 mg of the ranitidine drug substance into a 15 mL centrifuge tube.[2][4]

Add 4.0 mL of water and vortex until the substance is completely dissolved.[2][4]

1.2. Ranitidine Drug Product (Tablets):
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Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration

of 30 mg/mL of ranitidine active pharmaceutical ingredient (API) in water.[2][5][6]

Transfer the accurately weighed powder into a 15 mL centrifuge tube.[2][6]

Add the appropriate volume of water to achieve the target concentration.[2][6]

Vortex the mixture for approximately one minute.[2][5][6]

Place the tube on a mechanical shaker for 40 minutes for complete extraction.[2][6][7]

Centrifuge the sample for 15-30 minutes at 4000-4500 rpm.[2][5][6][7]

Filter the supernatant through a 0.2 µm or 0.22 µm PVDF or nylon syringe filter.[2][4][5][6][7]

Discard the initial 1 mL of the filtrate.

Transfer the filtered sample into an HPLC vial for analysis.[4][7]

1.3. Standard Solutions:

Prepare an intermediate stock solution of NDMA at a concentration of 100 ng/mL in water

from a commercially available certified reference material.[4]

Prepare working standard solutions by diluting the intermediate stock solution with water to

achieve the desired concentrations for the calibration curve (e.g., ranging from 10 to 300

ng/mL).[5][8]

HPLC-UV Method
2.1. Chromatographic Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.waters.com/nextgen/us/en/library/application-notes/2020/quick-analysis-of-n-nitrosodimethylamine-ndma-in-ranitidine-drug-substance-and-drug-product-by-hplc-uv.html
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.waters.com/nextgen/us/en/library/application-notes/2020/quick-analysis-of-n-nitrosodimethylamine-ndma-in-ranitidine-drug-substance-and-drug-product-by-hplc-uv.html
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.ijpsonline.com/articles/liquid-chromatography-with-tandem-mass-spectrometric-method-development-and-validation-study-for-the-estimation-of-nnitr.pdf
https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.waters.com/nextgen/us/en/library/application-notes/2020/quick-analysis-of-n-nitrosodimethylamine-ndma-in-ranitidine-drug-substance-and-drug-product-by-hplc-uv.html
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.ijpsonline.com/articles/liquid-chromatography-with-tandem-mass-spectrometric-method-development-and-validation-study-for-the-estimation-of-nnitr.pdf
https://www.pharmtech.com/view/development-of-a-validated-method-of-testing-for-ndma-in-ranitidine
https://www.mac-mod.com/wp-content/uploads/FDA-LC-MS-MS-Method-for-the-Determination-of-NDMA-in-Ranitidine.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2020/quick-analysis-of-n-nitrosodimethylamine-ndma-in-ranitidine-drug-substance-and-drug-product-by-hplc-uv.html
https://www.agilent.com/cs/library/applications/application-ndma-ranitidine-6470a-tq-lcms-5994-1668en-agilent.pdf
https://www.ijpsonline.com/articles/liquid-chromatography-with-tandem-mass-spectrometric-method-development-and-validation-study-for-the-estimation-of-nnitr.pdf
https://www.mac-mod.com/wp-content/uploads/FDA-LC-MS-MS-Method-for-the-Determination-of-NDMA-in-Ranitidine.pdf
https://www.ijpsonline.com/articles/liquid-chromatography-with-tandem-mass-spectrometric-method-development-and-validation-study-for-the-estimation-of-nnitr.pdf
https://www.mac-mod.com/wp-content/uploads/FDA-LC-MS-MS-Method-for-the-Determination-of-NDMA-in-Ranitidine.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2020/quick-analysis-of-n-nitrosodimethylamine-ndma-in-ranitidine-drug-substance-and-drug-product-by-hplc-uv.html
https://www.waters.com/nextgen/ca/fr/library/application-notes/2020/quick-analysis-of-n-nitrosodimethylamine-ndma-in-ranitidine-drug-substance-and-drug-product-by-hplc-uv.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

HPLC System
ACQUITY Arc System with 2998 PDA Detector

or equivalent[5][9]

Column XSelect HSS T3, 4.6 x 100 mm, 3.5 µm[1][5]

Column Temperature 40 °C[5]

Mobile Phase A Water with 0.02% Formic Acid[5]

Mobile Phase B Acetonitrile

Flow Rate 1.0 mL/min[5]

Injection Volume 25.0 µL[5]

UV Detection Wavelength 245 nm[5][9]

Sampling Rate 10 points/sec[5]

2.2. Gradient Program:

A suitable gradient program should be developed to ensure the separation of NDMA from the

ranitidine peak and other potential impurities. A representative gradient might involve a low

initial concentration of Mobile Phase B, followed by a gradual increase to elute the analytes of

interest.

Data Presentation
The following table summarizes the quantitative performance of a typical HPLC-UV method for

NDMA analysis in ranitidine.

Parameter Result

Limit of Quantitation (LOQ) 10 ng/mL for NDMA[9]

Linearity Range 10–1000 ng/mL[1][9]

Correlation Coefficient (R²) for Linearity ≥0.999[1][9]

Recovery of NDMA (spiked at 50 ng/mL) Approximately 85%
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Experimental workflow for HPLC-UV analysis of NDMA in ranitidine.

Conclusion
This application note details a reliable HPLC-UV method for the determination of NDMA in

ranitidine drug substances and products.[5][8][9] The method demonstrates good linearity and

a limit of quantitation suitable for screening purposes.[1][9] For confirmation and more sensitive

quantification of NDMA at very low levels, coupling the HPLC system with a mass spectrometer

is recommended.[1][9] The provided protocol offers a solid foundation for laboratories involved

in the quality control of ranitidine-containing medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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